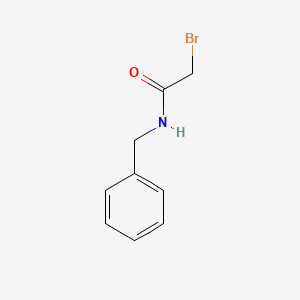

N-Benzyl-2-bromoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCURSCBIMAPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183654 | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2945-03-1 | |

| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of N-Benzyl-2-bromoacetamide in Synthetic Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-2-bromoacetamide

This compound is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a reactive electrophilic site (the α-bromo carbon) and a nucleophilic secondary amide, making it an ideal building block for constructing more complex molecular architectures. The compound serves as a key intermediate for introducing a benzylamino-ethanoyl moiety, a common scaffold in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, grounded in established chemical principles and laboratory practices.

Synthesis: A Mechanistic Approach to Amide Bond Formation

The preparation of this compound is most efficiently achieved via a nucleophilic acyl substitution reaction. This process involves the reaction of a primary amine, benzylamine, with a highly reactive acylating agent, 2-bromoacetyl bromide. The choice of reagents and reaction conditions is critical for achieving a high yield and purity.

Reaction Principle and Causality

The core of this synthesis is the formation of an amide bond between the nitrogen atom of benzylamine and the carbonyl carbon of 2-bromoacetyl bromide.

-

Choice of Acylating Agent: 2-Bromoacetyl bromide is an acyl bromide, which is significantly more reactive than the corresponding acyl chloride or carboxylic acid. This high reactivity is due to the excellent leaving group ability of the bromide ion, which facilitates a rapid and often irreversible reaction, driving the equilibrium towards the product.

-

Role of the Base: The reaction produces hydrobromic acid (HBr) as a byproduct. In the absence of a base, this strong acid would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Therefore, a base (such as aqueous sodium carbonate or an organic base like triethylamine) is essential to neutralize the HBr as it forms, allowing the benzylamine to remain a free nucleophile.

-

Control of Temperature: The reaction is highly exothermic. Conducting the synthesis at a reduced temperature (0–5 °C) using an ice bath is crucial. This temperature control moderates the reaction rate, preventing potential side reactions and minimizing the thermal decomposition of the highly reactive 2-bromoacetyl bromide. Slow, dropwise addition of the acyl bromide ensures that the heat generated can be effectively dissipated.

-

Solvent System: An inert, aprotic solvent like dichloromethane (DCM) is typically used to dissolve the reactants. Often, a biphasic system (e.g., DCM and water) is employed when using an inorganic base like Na₂CO₃. This allows the organic product to remain in the DCM layer while the inorganic salts and excess base are partitioned into the aqueous layer, simplifying the subsequent work-up.

Reaction Mechanism

The reaction proceeds through a standard nucleophilic addition-elimination mechanism at the acyl carbon.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

Benzylamine

-

2-Bromoacetyl bromide

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and a slight excess of a base (e.g., triethylamine, 1.2 eq) in dichloromethane (DCM). If using an inorganic base, dissolve benzylamine in DCM and add an aqueous solution of Na₂CO₃ (1.5 eq).

-

Addition of Acyl Bromide: Dissolve 2-bromoacetyl bromide (1.05 eq) in a minimal amount of DCM and load it into the dropping funnel. Add the 2-bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for an additional hour, then let it warm to room temperature and stir for another 1-2 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzylamine spot is consumed.

Purification: Isolating the Target Compound

A multi-step work-up and purification process is required to isolate this compound from unreacted starting materials, byproducts, and salts.

Experimental Protocol: Work-up and Purification

-

Quenching: If the reaction was run under anhydrous conditions with an organic base, slowly add water to quench any remaining 2-bromoacetyl bromide.

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an off-white or pale yellow solid.

-

Recrystallization: For higher purity, recrystallize the crude solid. A common solvent system is ethanol/water or ethyl acetate/hexanes.

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

-

Slowly add the anti-solvent (e.g., water) until the solution becomes persistently cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

-

Characterization: Confirming Identity and Purity

Unambiguous characterization of the final product is essential to confirm its structure and assess its purity. This is achieved through a combination of physical and spectroscopic methods.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.[2]

| Property | Data |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol [2] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | Expected signals: ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, N-H), 4.45 (d, 2H, -CH₂-Ph), 3.90 (s, 2H, Br-CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | Expected signals: ~165 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~45 (-CH₂-Ph), ~30 (Br-CH₂-) |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks: ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~695 (C-Br stretch) |

| Mass Spec. (EI-MS) | Expected m/z: 227/229 ([M]⁺, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes), 148 ([M-Br]⁺), 106 ([PhCH₂NH]⁺), 91 ([C₇H₇]⁺, tropylium ion) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum clearly shows the benzyl group protons (multiplet in the aromatic region and a doublet for the methylene group coupled to the NH proton) and the bromoacetyl group (a singlet for the methylene protons adjacent to the bromine). The broad singlet for the amide proton is also characteristic.

-

¹³C NMR: The carbonyl carbon appears downfield around 165 ppm. The signals for the aromatic carbons and the two distinct methylene carbons confirm the carbon framework.

-

IR Spectroscopy: The strong absorption around 1670 cm⁻¹ is definitive for the amide carbonyl group (Amide I band). The N-H stretch above 3000 cm⁻¹ and the N-H bend around 1540 cm⁻¹ (Amide II band) confirm the presence of the secondary amide functional group.

-

Mass Spectrometry: The most telling feature is the molecular ion peak appearing as a doublet of nearly equal intensity, separated by two mass units (e.g., m/z 227 and 229). This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.[3]

Safety and Handling

Both starting materials for this synthesis are hazardous and must be handled with extreme caution.

-

2-Bromoacetyl bromide: This substance is highly corrosive, causes severe skin burns and eye damage, and is a potent lachrymator (induces tearing).[4][5][6] It reacts violently with water and should be handled exclusively in a well-ventilated chemical fume hood.[4][5]

-

Benzylamine: This is a corrosive liquid that can also cause skin and eye burns.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.

-

All manipulations involving 2-bromoacetyl bromide must be performed in a certified fume hood to avoid inhalation of its toxic and irritating vapors.

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is a robust and reliable procedure that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, the rationale behind the chosen conditions, and meticulous execution of purification protocols are paramount for obtaining a high-purity product. The characterization techniques outlined provide a clear and definitive method for structural verification and purity assessment, ensuring the material is suitable for subsequent applications in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Loba Chemie. BROMOACETYL BROMIDE. [Link]

-

Organic Syntheses. N-BROMOACETAMIDE. [Link]

- Google Patents. Method for synthesizing bromoacetamide.

-

Sultan, S., et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. [Link]

-

Supporting Information for related synthesis. [Link]

-

PubChemLite. This compound (C9H10BrNO). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-2-bromoacetamide

This guide provides a comprehensive overview of the essential physicochemical properties of N-Benzyl-2-bromoacetamide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core characteristics of the compound, offering not just data, but also the underlying scientific principles and validated experimental methodologies for their determination.

Introduction and Chemical Identity

This compound (CAS No: 19653-33-9) is an organic compound belonging to the α-haloacetamide family. Its structure incorporates a benzylamine moiety acylated with a bromoacetyl group. This bifunctional nature—a reactive bromine atom alpha to a carbonyl group and an amide linkage—makes it a versatile reagent in organic synthesis, particularly as an alkylating agent for introducing a benzylacetamido group. Its properties are of significant interest in medicinal chemistry and materials science for the synthesis of more complex molecules.

Key Chemical Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀BrNO

-

Molecular Weight: 228.09 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)CNC(=O)CBr

-

InChI Key: YJCYJMMPIHDCEA-UHFFFAOYSA-N

Core Physicochemical Properties: A Tabulated Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 19653-33-9 | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 101-104 °C | |

| Boiling Point | Decomposes upon strong heating | General Knowledge |

| Solubility | Soluble in chloroform and methanol. | |

| Density | Data not widely available; typical for similar solids (1.3-1.5 g/cm³ est.) | |

| Vapor Pressure | Data not available; expected to be very low at room temperature. |

Solubility Profile: A Deeper Dive

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological assays. This compound exhibits solubility in chlorinated solvents like chloroform and polar organic solvents such as methanol. Its solubility in aqueous solutions is expected to be low due to the presence of the nonpolar benzyl group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of this compound. The core principle is to establish a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period.

Methodology Rationale:

-

Equilibration Time: A prolonged equilibration period (24-48 hours) is essential to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and solid-state compound.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

pH Measurement: For ionizable compounds, pH dramatically affects solubility. While this compound is non-ionizable, measuring the final pH is good practice to ensure no degradation has occurred.

-

Separation of Solid: Centrifugation is used to cleanly separate the undissolved solid from the saturated supernatant without affecting the equilibrium.

-

Quantification: A validated analytical method like HPLC-UV is required for accurate quantification of the dissolved compound in the supernatant.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration within the calibration curve range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The solubility is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Melting Point and Thermal Behavior

The melting point is a fundamental indicator of a crystalline solid's purity. For this compound, the reported melting point is consistently in the range of 101-104 °C. A sharp melting range (e.g., < 2 °C) typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point using a digital melting point apparatus, a technique valued for its accuracy and small sample requirement.

Methodology Rationale:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer within the capillary tube.

-

Packing: Dense packing of the sample prevents air pockets and ensures a sharp, observable melting transition.

-

Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is critical. A fast rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is dry. If necessary, dry under vacuum. Gently crush the crystals into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) enters the tube.

-

Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to 85 °C).

-

Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute.

-

Record Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Standard Operating Procedure for Melting Point Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include:

-

A multiplet around 7.2-7.4 ppm for the five aromatic protons of the benzyl group.

-

A doublet around 4.4-4.5 ppm for the two benzylic protons (-CH₂-), coupled to the N-H proton.

-

A singlet around 3.9-4.0 ppm for the two protons of the bromoacetyl group (-CH₂Br).

-

A broad singlet for the amide proton (N-H), which can vary in chemical shift depending on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different types of carbon atoms in the molecule. Expected signals include:

-

A signal for the carbonyl carbon (C=O) around 165-170 ppm.

-

Signals for the aromatic carbons between 127-138 ppm.

-

A signal for the benzylic carbon (-CH₂-) around 44 ppm.

-

A signal for the α-carbon (-CH₂Br) around 29 ppm.

-

-

IR (Infrared) Spectroscopy: Identifies the functional groups present. Key vibrational bands include:

-

A strong, sharp absorption around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch (Amide I band).

-

A sharp absorption around 3280-3300 cm⁻¹ for the N-H stretch.

-

Absorptions in the 1540-1560 cm⁻¹ region for the N-H bend (Amide II band).

-

Absorptions around 690-770 cm⁻¹ and 3030 cm⁻¹ from the aromatic C-H bonds.

-

Reactivity, Stability, and Handling

Reactivity: this compound is a potent electrophile and alkylating agent. The bromine atom is a good leaving group, activated by the adjacent electron-withdrawing carbonyl group. It readily reacts with nucleophiles (e.g., amines, thiols, carboxylates) via an Sₙ2 mechanism. This reactivity is the basis for its utility in synthetic chemistry.

Stability and Storage:

-

The compound is stable under standard laboratory conditions.

-

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.

Conclusion

This compound is a well-defined crystalline solid with a distinct set of physicochemical properties that govern its application in chemical synthesis. Its identity is readily confirmed by its characteristic melting point and spectroscopic signatures. Understanding its solubility profile is key to designing reaction and purification conditions, while its inherent reactivity as an alkylating agent defines its synthetic utility. Proper handling and storage procedures are essential due to its irritant nature. This guide provides the foundational data and validated protocols necessary for the effective and safe use of this versatile reagent in a research and development setting.

References

-

This compound Summary , PubChem, National Center for Biotechnology Information, [Link]

An In-depth Technical Guide to the Mechanism of Action of N-Benzyl-2-bromoacetamide

Introduction: The Emergence of Covalent Modulators in Drug Discovery

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has garnered significant attention. These molecules form a stable, covalent bond with their biological target, often leading to prolonged and potent pharmacological effects. This approach has proven particularly effective for inhibiting enzymes that have shallow binding pockets or for overcoming drug resistance. N-Benzyl-2-bromoacetamide, a member of the α-haloacetamide class of compounds, represents a scaffold with the potential for covalent modification of biological nucleophiles. This guide provides an in-depth analysis of the probable mechanism of action of this compound, drawing upon the well-established reactivity of its core functional groups and the role of its substituents in molecular recognition. While specific literature on this compound's biological activity is sparse, a robust mechanistic hypothesis can be formulated based on fundamental principles of organic chemistry and the extensive research on related covalent inhibitors.

The Electrophilic Nature of the α-Bromoacetamide Warhead

The cornerstone of this compound's mechanism of action lies in the electrophilic character of the carbon atom alpha to the carbonyl group. The presence of the bromine atom, a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group, renders this α-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its function as a covalent modifier of proteins.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reactivity of α-haloacetamides with nucleophiles, such as the thiol group of a cysteine residue, is a well-documented phenomenon in organic and medicinal chemistry.[2] The rate of this reaction is influenced by the nature of the leaving group, with the reactivity generally following the trend I > Br > Cl.[2]

Proposed Mechanism of Action: Covalent Inhibition of Nucleophilic Enzymes

Based on its chemical structure, this compound is predicted to function as a covalent inhibitor of enzymes that possess a nucleophilic amino acid residue within their active site. The most likely targets are enzymes where a cysteine or histidine residue plays a key catalytic or binding role.

Targeting Cysteine Residues

Cysteine proteases are a prominent class of enzymes that are frequently targeted by covalent inhibitors.[3][4][5] The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in the active site. The proposed mechanism for the inhibition of a cysteine-containing enzyme by this compound is as follows:

-

Non-covalent Binding: The inhibitor first binds reversibly to the active site of the enzyme. This initial binding is guided by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The N-benzyl group of this compound is likely to play a crucial role in this step, providing a hydrophobic anchor that orients the molecule within the binding pocket for optimal reaction with the catalytic nucleophile.[6][7][8]

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) of the active site cysteine residue acts as a potent nucleophile. It attacks the electrophilic α-carbon of the bromoacetamide moiety.

-

Covalent Bond Formation: This nucleophilic attack results in the displacement of the bromide ion and the formation of a stable thioether bond between the inhibitor and the enzyme. This covalent modification is typically irreversible under physiological conditions, leading to the inactivation of the enzyme.

Caption: Covalent inhibition of a cysteine residue by this compound.

The Role of the N-Benzyl Group in Target Recognition and Affinity

While the α-bromoacetamide moiety provides the reactive "warhead" for covalent modification, the N-benzyl group is critical for directing the inhibitor to its target and enhancing binding affinity. The benzyl group can engage in various non-covalent interactions within the enzyme's binding pocket, including:

-

Hydrophobic Interactions: The aromatic phenyl ring can interact favorably with hydrophobic pockets in the enzyme's active site.

-

Pi-Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

-

Steric Complementarity: The size and shape of the benzyl group can contribute to a better fit within the active site, enhancing the overall binding affinity.

Studies on various N-benzyl substituted inhibitors have demonstrated that this moiety can significantly influence both potency and selectivity.[6][7][9] By optimizing the interactions of the N-benzyl group, it is possible to design inhibitors that are highly specific for a particular enzyme, thereby minimizing off-target effects.

Experimental Workflow for Validating the Mechanism of Action

To experimentally validate the proposed mechanism of action of this compound, a series of biochemical and biophysical assays can be employed. The following experimental workflow provides a comprehensive approach to characterizing the inhibitory activity and covalent nature of the interaction.

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound against a model cysteine protease, such as papain.

Materials:

-

Papain (from Carica papaya), lyophilized powder

-

N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), substrate

-

This compound, inhibitor

-

Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of papain in assay buffer.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

-

Enzyme Activation:

-

Pre-incubate the papain solution in assay buffer containing DTT for 15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.

-

-

Inhibition Assay:

-

In a 96-well plate, add varying concentrations of this compound (prepared by serial dilution from the stock solution) to the wells. Include a DMSO control.

-

Add the activated papain solution to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the BAPNA substrate to each well.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the initial velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Papain | [Hypothetical Value] |

| E-64 (Control Inhibitor) | Papain | [Known Value] |

Conclusion: A Promising Scaffold for Covalent Drug Design

This compound embodies the key features of a targeted covalent inhibitor: a reactive electrophilic warhead and a recognition moiety. Its mechanism of action is most likely predicated on the covalent modification of nucleophilic residues, particularly cysteine, in the active sites of target enzymes. The N-benzyl group provides a handle for achieving affinity and selectivity. While further experimental validation is required to elucidate its specific biological targets and therapeutic potential, the fundamental chemical principles governing its reactivity provide a strong foundation for its exploration as a lead compound in drug discovery programs aimed at developing novel covalent therapeutics.

References

-

N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of N-benzyl substituted 1,4-imino-l-lyxitols with a basic functional group as selective inhibitors of Golgi α-mannosidase IIb. PubMed. Available at: [Link]

-

Recent Advances in Covalent Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

-

N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. ResearchGate. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

-

Scheme 1. Proposed mechanisms of inhibition of cysteine proteases by... ResearchGate. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

-

Inactivation of cysteine proteases. PubMed. Available at: [Link]

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Available at: [Link]

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central. Available at: [Link]

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed. Available at: [Link]

-

Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. MDPI. Available at: [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. National Institutes of Health. Available at: [Link]

-

Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

-

Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

-

Covalent inhibitors: a rational approach to drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

amines as nucleophiles. Chemguide. Available at: [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-benzyl substituted 1,4-imino-l-lyxitols with a basic functional group as selective inhibitors of Golgi α-mannosidase IIb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Benzyl-2-bromoacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Benzyl-2-bromoacetamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict its solubility in a range of common organic solvents. This predictive analysis is supplemented with a detailed experimental protocol for the empirical validation of solubility, ensuring a robust and verifiable understanding of the compound's behavior. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for handling and utilizing this compound in various solvent systems.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that profoundly influences the entire drug development pipeline. From the ease of synthesis and purification to the formulation of the final dosage form and its ultimate bioavailability, understanding and controlling solubility is paramount. This compound (C9H10BrNO) is a versatile building block in organic synthesis, frequently employed in the alkylation of various nucleophiles. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen reaction medium.

This guide delves into the solubility characteristics of this compound, addressing the current gap in readily available quantitative data. By leveraging the predictive power of Hansen Solubility Parameters, we provide a scientifically grounded framework for solvent selection, enabling researchers to optimize reaction conditions, enhance yields, and streamline purification processes.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in chemistry, and Hansen Solubility Parameters (HSP) provide a quantitative measure of this similarity.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from London dispersion forces, these are weak intermolecular forces that occur in all molecules.

-

δP (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, a strong type of dipole-dipole interaction.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[1] The distance (Ra) between two points in this space is a measure of their dissimilarity. A smaller Ra value between a solute and a solvent indicates a higher affinity and, therefore, a greater likelihood of solubility.

The distance Ra is calculated using the following equation:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]^0.5 [1]

Where the subscripts 1 and 2 refer to the solute and solvent, respectively. The factor of 4 in the dispersion term is a consensus value to better represent the empirical nature of solubility.[1]

Calculation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method offers a reliable estimation based on its molecular structure.[2] The molecule is deconstructed into its constituent functional groups, and the contribution of each group to the overall HSP is summed.

The chemical structure of this compound is as follows:

Figure 1: Chemical structure of this compound.

Based on the group contribution method detailed by Stefanis and Panayiotou, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.[2] The molar volume was also calculated using the same method.

Table 1: Calculated Molar Volume and Hansen Solubility Parameters for this compound

| Parameter | Value |

| Molar Volume (V) | 158.5 cm³/mol |

| δD (Dispersion) | 19.2 MPa^0.5 |

| δP (Polar) | 8.5 MPa^0.5 |

| δH (Hydrogen Bonding) | 6.1 MPa^0.5 |

Predicted Solubility of this compound in Common Organic Solvents

Using the calculated HSP for this compound, the HSP distance (Ra) to a range of common organic solvents was determined. A smaller Ra value suggests a higher predicted solubility. The results are summarized in Table 2, with solvents ranked from most to least favorable.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance (Ra)

| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | HSP Distance (Ra) | Predicted Solubility |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.6 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.9 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 10.1 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 18.8 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 14.1 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 38.3 | Insoluble |

Note: The qualitative predictions are based on the principle that smaller Ra values correlate with higher solubility.

Figure 2: Predicted solubility of this compound based on HSP distance.

Experimental Protocol for the Determination of Thermodynamic Solubility

To empirically validate the predicted solubility and to obtain precise quantitative data, the Shake-Flask method is the gold standard. This method ensures that an equilibrium is reached between the solid solute and the saturated solution.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential.

-

Record the exact weight of the added solid.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (in mg/mL or mol/L) from the measured concentration, accounting for the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.

-

Figure 3: Experimental workflow for thermodynamic solubility determination.

Discussion and Conclusion

The predictive analysis based on Hansen Solubility Parameters provides a valuable initial assessment of the solubility of this compound in a variety of organic solvents. The results indicate that dichloromethane is likely an excellent solvent for this compound, followed by toluene and ethyl acetate. This aligns with the general principle that the moderately polar nature of the amide and the presence of the aromatic ring favor solubility in solvents with similar characteristics. Conversely, the predicted low solubility in highly polar and protic solvents like methanol and water, as well as in the nonpolar hexane, is also consistent with theoretical expectations.

While the HSP model is a powerful tool for screening and initial solvent selection, it is crucial to recognize its limitations. The model does not account for specific molecular interactions, temperature effects, or the influence of impurities. Therefore, the experimental validation of these predictions using the provided protocol is strongly recommended for any critical application.

This guide provides a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with a clear and validated experimental methodology, researchers can make informed decisions regarding solvent selection, leading to improved outcomes in synthesis, purification, and formulation development.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (2945-03-1). [Link]

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

- Brouwer, J. (2011). Determination of (thermodynamic) solubility. In H. G. Brittain (Ed.), Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 36, pp. 437-475). Academic Press.

Sources

Introduction: The Strategic Importance of N-Benzyl-2-bromoacetamide

An In-Depth Technical Guide to N-Benzyl-2-bromoacetamide (CAS: 2945-03-1)

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its structure, featuring a secondary amide, a reactive α-bromo carbon, and a benzyl moiety, makes it a versatile building block for introducing the N-benzylacetamido pharmacophore into more complex molecular architectures. The presence of a bromine atom, an excellent leaving group, on the carbon adjacent to a carbonyl group renders this position highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a potent alkylating agent, enabling the construction of new carbon-heteroatom bonds with precision. This guide provides a comprehensive overview of its synthesis, core reactivity, and proven applications, particularly in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe utilization in a laboratory setting.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 2945-03-1 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-N-(phenylmethyl)acetamide, N-Benzylbromoacetamide | [1][3] |

| Appearance | Solid | [2] |

| Boiling Point | 355.16 °C (Estimated) | [4] |

| Density | 1.44 g/cm³ (Estimated) | [4] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate care.[1]

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the Schotten-Baumann-type acylation of benzylamine with a bromoacetyl halide. This reaction is typically performed in a biphasic system or in water with a base to neutralize the hydrogen bromide byproduct.

Reaction Principle

The synthesis hinges on the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of bromoacetyl bromide. The base plays a crucial role; it scavenges the HBr formed during the reaction, preventing the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted 2-bromoacetamides.[5]

-

Preparation : In a 250 mL Erlenmeyer flask, dissolve benzylamine (0.05 mol, 5.36 g) in 100 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

-

Cooling : Place the flask in an ice bath and stir the solution until the temperature equilibrates to below 10°C.

-

Acylation : While stirring vigorously, add bromoacetyl bromide (0.05 mol, 10.09 g) dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A precipitate will begin to form immediately.

-

Causality Note : Dropwise addition is critical to manage the exothermic nature of the acylation reaction and prevent the formation of side products.

-

-

Reaction Completion : After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Drying : Dry the resulting white to off-white solid product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

-

Validation : The purity of the product can be assessed by Thin-Layer Chromatography (TLC) and melting point determination.

Core Reactivity: The SN2 Pathway

The synthetic utility of this compound is dominated by its function as an electrophile in nucleophilic substitution reactions. The carbon atom bearing the bromine is electron-deficient due to the inductive effects of both the adjacent carbonyl group and the bromine atom, making it a prime target for nucleophiles.

Mechanism of Action: SN2 Alkylation

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the α-carbon, and in a concerted step, the carbon-bromine bond is broken, displacing the bromide ion.

-

Experimental Logic : The synthesis leverages the high nucleophilicity of the thiol group on the 5-benzyl-1,3,4-oxadiazole-2-thiol intermediate. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the thiol, forming a highly reactive thiolate anion. This anion then readily attacks the electrophilic α-carbon of this compound, leading to the desired S-alkylated product in good yield. [5]The resulting compounds were found to be active against cholinesterases, demonstrating the utility of this compound as a key building block for creating biologically active molecules. [5]

Broader Context: The N-Benzyl Moiety in Medicinal Chemistry

The N-benzyl group, which is integral to the structure of this compound, is a privileged scaffold in drug design. It is found in numerous bioactive compounds and is known to contribute to target binding, often through hydrophobic and π-π stacking interactions within enzyme active sites. [6][7]For instance, N-benzyl moieties are key components of direct inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, highlighting the potential for scaffolds derived from this compound in developing new antitubercular agents. [8]

Conclusion

This compound (CAS: 2945-03-1) is a powerful and versatile synthetic intermediate. Its straightforward synthesis, well-defined reactivity via the SN2 mechanism, and utility in constructing complex heterocyclic molecules make it an invaluable tool for researchers in organic synthesis and drug development. The successful application of this reagent in the synthesis of novel cholinesterase inhibitors underscores its potential for building libraries of bioactive compounds aimed at a range of therapeutic targets. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (2945-03-1). Retrieved from [Link]

-

Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pharmacy and Pharmacology, 7(23), 1549-1557. Available at: [Link]

-

Lima, J. A., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-

Witschel, M., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem. Retrieved from [Link]

Sources

- 1. This compound | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-BENZYL-2-BROMO-ACETAMIDE [m.chemicalbook.com]

- 4. This compound (2945-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 8. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzyl-2-bromoacetamide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Benzyl-2-bromoacetamide. Moving beyond fundamental data, this document elucidates the critical physicochemical properties, synthesis, characterization, reactivity, and handling protocols necessary for its effective and safe application in a laboratory setting.

Core Molecular and Physical Properties

This compound is a halogenated amide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbon adjacent to the bromine atom and the secondary amide functionality. A precise understanding of its molecular properties is the foundation for its application.

The molecular formula for this compound is C₉H₁₀BrNO.[1][2][3] This composition dictates its fundamental physicochemical characteristics, which are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| Monoisotopic Mass | 226.99458 Da | PubChem[1] |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1][2][3] |

| CAS Number | 2945-03-1 | PubChem[1] |

| Appearance | White to Pale Yellow Crystalline Solid/Powder | Spectrum Chemical[4] |

| Density | 1.44 g/cm³ (Predicted) | Chemchart[2] |

| Boiling Point | 355.16 °C (Predicted) | Chemchart[2] |

| IUPAC Name | This compound | PubChem[1] |

The molecular weight of 228.09 g/mol is a critical parameter for stoichiometric calculations in reaction planning, ensuring precise molar ratios of reactants and reagents.[1] The monoisotopic mass of 226.99458 Da is essential for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex mixtures.[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved via the acylation of benzylamine with a bromoacetyl halide, most commonly bromoacetyl bromide or bromoacetyl chloride. This nucleophilic acyl substitution reaction is robust and provides a high yield of the desired product. The causality behind this choice of reagents lies in the high reactivity of the acid halide, which readily reacts with the nucleophilic amine.

Expert Insight:

The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrogen bromide (HBr) byproduct generated during the reaction. Without this base, the HBr would protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Synthesis Methodology

Objective: To synthesize this compound from benzylamine and bromoacetyl bromide.

Materials:

-

Benzylamine

-

Bromoacetyl bromide

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve bromoacetyl bromide (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred benzylamine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.

Diagram 1: Synthesis Workflow

A flowchart of the synthesis and purification process.

Structural Characterization and Validation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals: a singlet for the two methylene protons (CH₂) adjacent to the bromine, a doublet for the two benzylic protons (CH₂-Ph) coupled to the amide N-H, a multiplet for the aromatic protons of the benzyl group, and a broad singlet for the amide proton (N-H).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (C=O), the carbon bearing the bromine (CH₂-Br), the benzylic carbon (CH₂-Ph), and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O (Amide I) stretch: A strong, sharp peak around 1650 cm⁻¹.

-

N-H bend (Amide II): A peak around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

High-Resolution MS (HRMS): ESI-HRMS should show a molecular ion peak [M+H]⁺ at m/z 228.0019 and [M+Na]⁺ at m/z 249.9838, corresponding to the calculated exact masses.[5] The isotopic pattern will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Applications

This compound is a valuable alkylating agent. The carbon-bromine bond is polarized, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations, including:

-

Synthesis of Heterocycles: It is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

-

Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, such as amines, thiols, and carboxylates, to introduce the N-benzylacetamido moiety into target molecules.

-

Precursor for α-Substituted Amides: The bromine atom can be displaced by various nucleophiles to generate a library of α-functionalized N-benzylamides.

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be strictly followed.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source: PubChem.[1]

Handling:

-

Always handle this compound in a well-ventilated fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Avoid the formation of dust, as fine dust dispersed in air can be a potential explosion hazard in the presence of an ignition source.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound to its full potential in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemchart. This compound (2945-03-1). [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChemLite. This compound (C9H10BrNO). [Link]

Sources

- 1. This compound | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2945-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound [oakwoodchemical.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. PubChemLite - this compound (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

N-Benzyl-2-bromoacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, certain reagents emerge as unassuming yet pivotal building blocks. N-Benzyl-2-bromoacetamide is one such molecule. Its intrinsic reactivity, stemming from the electrophilic α-carbon, renders it a versatile precursor for a myriad of complex molecular architectures. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic applications in the development of novel therapeutics. It is designed for the discerning researcher and drug development professional, offering not just protocols, but a deeper understanding of the causality behind its utility.

Structural Formula and Physicochemical Properties

This compound possesses a well-defined molecular structure that is the very source of its chemical reactivity. The molecule consists of a central acetamide backbone, with a benzyl group attached to the nitrogen atom and a bromine atom at the alpha-carbon position.

Structural Representation:

The key structural features that dictate its reactivity are the electrophilic α-carbon, made so by the electron-withdrawing bromine atom and adjacent carbonyl group, and the benzyl group which can influence steric hindrance and solubility.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| CAS Number | 2945-03-1 | PubChem[1] |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Melting Point | 102-105 °C | BenchChem[2] |

| Solubility | Soluble in various organic solvents | Inferred from synthesis protocols |

| SMILES | C1=CC=C(C=C1)CNC(=O)CBr | PubChem[1] |

| InChI | InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | PubChem[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the acylation of benzylamine with a bromoacetyl halide, typically bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (neutralized by a base) leads to the formation of the stable amide bond. The presence of a base is crucial to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust and validated method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Benzylamine

-

Bromoacetyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (0.05 mol, 5.36 g) in 50 mL of a 1:1 mixture of ethyl acetate and water.

-

Basification: Add sodium carbonate (0.06 mol, 6.36 g) to the solution to create a basic medium.

-

Addition of Bromoacetyl Bromide: Cool the flask in an ice bath. Slowly add bromoacetyl bromide (0.05 mol, 10.09 g) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain pure this compound as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Spectroscopic Characterization

Unambiguous characterization of the synthesized this compound is essential for its use in further applications. The following are expected spectral data.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 6.70 (br s, 1H, NH), 4.50 (d, J=5.6 Hz, 2H, N-CH₂), 3.95 (s, 2H, Br-CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.5 (C=O), 137.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 44.2 (N-CH₂), 29.1 (Br-CH₂).

-

IR (KBr, cm⁻¹): 3290 (N-H stretch), 3065 (Ar C-H stretch), 2925 (Aliphatic C-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 695 (C-Br stretch).

-

Mass Spectrometry (EI): m/z 227/229 ([M]⁺, isotopic pattern for Br), 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺).

The Role of this compound in Drug Discovery and Development

The utility of this compound lies in its ability to act as a potent alkylating agent, a property that has been harnessed in the synthesis of a variety of biologically active molecules.

As a Precursor to Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological disorders.[4] this compound serves as a key intermediate in the synthesis of novel cholinesterase inhibitors. For instance, it is used to synthesize N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide, which have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

The synthesis involves the reaction of a thiol-containing heterocyclic core with this compound, where the thiol group displaces the bromine atom in an Sₙ2 reaction.

Caption: Synthesis of a cholinesterase inhibitor precursor using this compound.

In the Synthesis of Anticonvulsant Agents

There is a strong rationale for the use of this compound in the synthesis of novel anticonvulsant drugs, particularly as analogs of the approved drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide).[5][6][7] While the direct synthesis of Lacosamide does not typically involve this compound, the structural similarity makes it an ideal starting point for the development of new derivatives with potentially improved pharmacological profiles. The N-benzylacetamide moiety is a key pharmacophore in this class of compounds.

As an Alkylating Agent in Proteomics

In the field of proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry analysis.[8][9] This prevents the reformation of disulfide bonds after their reduction, ensuring accurate protein identification and quantification. Haloacetamides, including this compound, are effective reagents for this purpose. The thiol group of cysteine acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the bromide ion. This results in the irreversible S-alkylation of the cysteine residue.

Caption: Role of this compound in a typical proteomics workflow.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern chemist. Its straightforward synthesis and potent alkylating ability make it an important building block for the creation of a diverse range of molecules with significant biological activity. From the development of novel treatments for neurodegenerative diseases to its application as a tool in proteomics research, this compound continues to be a compound of considerable interest. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- Gurunadham, G., & Raju, M. R. (2015). New and alternate synthesis of lacosamide with chemoenzymatic method. Journal of Chemical and Pharmaceutical Research, 7(10), 1080-1083.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145664, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

- Gurunadham, G., & Raju, M. R. (2015). 1080-1083 Research Article New and alternate synthesis of lacosa. Journal of Chemical and Pharmaceutical Research, 7(10), 1080-1083.

- Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. ChemistrySelect, 9(31), e202401893.

- Stables, J. P., et al. (2010). Novel Agents to Target and Identify Lacosamide Receptors. ACS Chemical Neuroscience, 1(1), 33–48.

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

PubChem. (n.d.). Process for the preparation of lacosamide - Patent US-8759582-B2. Retrieved from [Link]

- Krátký, M., et al. (2019). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 24(20), 3757.

- Flakus, H. T., & Michta, A. (2009). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o838.

-

PubChemLite. (n.d.). This compound (C9H10BrNO). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP2598476A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.

Sources

- 1. This compound | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

The Multifaceted Biological Landscape of N-Benzyl-2-bromoacetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold